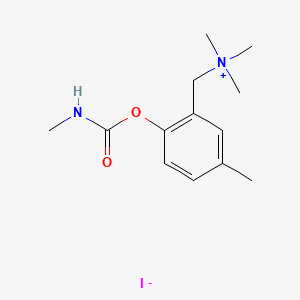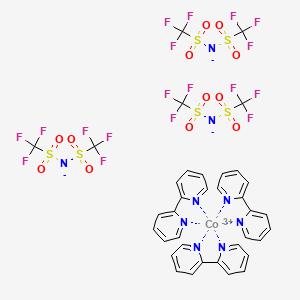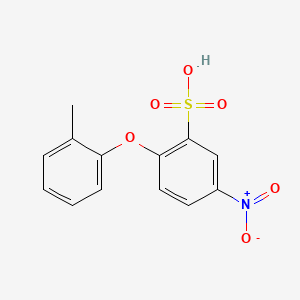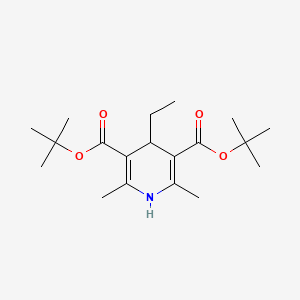
1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride is a synthetic organic compound with a complex structure. It is a derivative of naphthaleneacetic acid, which is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include naphthaleneacetic acid and various reagents such as diethylamine and isopropyl chloride. The reaction conditions involve controlled temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid and isopropyl chloride are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of naphthaleneacetic acid, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable tool in the development of new drugs, agricultural chemicals, and advanced materials.
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Biology: It serves as a research tool in studying plant growth and development. Medicine: It is explored for its potential therapeutic properties in treating various diseases. Industry: It is utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Naphthaleneacetic acid
Diethylamine
Isopropyl chloride
Uniqueness: 1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride is unique due to its complex structure and the presence of multiple functional groups. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
6491-85-6 |
|---|---|
Molekularformel |
C21H30ClNO2 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
(3-carboxy-4-methyl-3-naphthalen-1-ylpentyl)-diethylazanium;chloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-5-22(6-2)15-14-21(16(3)4,20(23)24)19-13-9-11-17-10-7-8-12-18(17)19;/h7-13,16H,5-6,14-15H2,1-4H3,(H,23,24);1H |
InChI-Schlüssel |
JVKIKFSOROSXSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)



![4-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15347416.png)






